Stereochemical Identity: (3R) vs. (3S) Enantiomer and Racemate
The (3R)-configured compound (CAS 1910117-83-7) is the single enantiomer with defined absolute stereochemistry at the β-carbon bearing the amino group. This contrasts with the (3S) enantiomer (CAS 1910154-56-1) and the racemic mixture (CAS 1543825-49-5) . In peptidomimetic applications, β-amino acid enantiomers can produce opposite helical screw-sense in foldamer secondary structures, a phenomenon documented for tetrahydrofuran β-amino acid oligomers where cis-(S,R) and trans-(S,S) stereoisomers yield predictably divergent conformational ensembles [1]. While direct comparative bioactivity data for this specific compound pair are not publicly available, the well-established principle of enantiomer-dependent pharmacology dictates that procurement of a single, defined enantiomer is essential for reproducible structure-activity relationship (SAR) studies [2].
| Evidence Dimension | Absolute stereochemistry at the β-carbon (C-3) |
|---|---|
| Target Compound Data | (3R) configuration, CAS 1910117-83-7, single enantiomer, specific optical rotation not publicly reported |
| Comparator Or Baseline | (3S) enantiomer: CAS 1910154-56-1, single enantiomer; Racemate: CAS 1543825-49-5, 1:1 mixture of enantiomers, purity 95% |
| Quantified Difference | Qualitative stereochemical divergence; quantitative pharmacological differentiation not yet reported in public literature |
| Conditions | Stereochemical assignment by IUPAC nomenclature and CAS registration; enantiomeric identity confirmed by distinct CAS numbers for each stereoisomer |
Why This Matters
Procuring the defined (3R) enantiomer eliminates stereochemical ambiguity, which is essential for SAR reproducibility and intellectual property clarity in lead optimization programs.
- [1] Sharma, G. V. M., et al. (2011). Predictable Conformational Diversity in Foldamers of Sugar Amino Acids. Chemistry – A European Journal, 17(21), 5857–5867. Demonstrates that cis- and trans-furanoid β-amino acid stereoisomers produce distinct secondary structures in homo-oligomers. View Source
- [2] PubChem. (2025). CID 82837167 – 3-Amino-3-(5-methyloxolan-2-yl)propanoic acid. Computed Properties: XLogP3-AA -2.6, Topological PSA 72.6 Ų, Rotatable Bond Count 3, Heavy Atom Count 12. Undefined Atom Stereocenter Count: 3 (indicating racemic or unspecified stereochemistry in the default record). View Source
